1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one
Description
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Properties
IUPAC Name |
1-[3-(4-aminophenoxy)azetidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQHKWRDHVSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological profile, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H22N2O
- Molecular Weight : 286.369 g/mol
- Density : 1.134 g/cm³
- Melting Point : 116°C
- Boiling Point : 472.9°C at 760 mmHg
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the aminophenoxy group suggests potential interactions with adrenergic and dopaminergic receptors, which are crucial in modulating neurological functions.
Anticonvulsant Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant activity. For instance, studies on related compounds have shown effectiveness in models of seizures induced by electroshock and pentylenetetrazole. The ED50 values for these compounds range from 1.7 mg/kg to 42.98 mg/kg in various animal models, indicating a robust anticonvulsant effect .
Neuroprotective Effects
The neuroprotective potential of this compound is suggested by its ability to enhance the duration of sleep induced by barbiturates in animal models. This effect may be linked to its ability to modulate GABAergic activity, which is critical for maintaining neuronal stability during excitotoxic events .
Study on Anticonvulsant Activity
A study evaluated the anticonvulsant effects of several derivatives of aminobenzamide, including those similar to our compound. The most potent derivative showed an ED50 of 18.02 mg/kg against maximal electroshock seizures (MES), with a protective index (PI) significantly higher than traditional anticonvulsants like phenobarbital . This suggests that modifications in the structure can enhance efficacy.
Pharmacokinetics
Pharmacokinetic studies have revealed that compounds within this class are rapidly metabolized, with significant plasma concentrations observed shortly after administration. For example, a related compound demonstrated peak plasma levels within 30 minutes post-administration, highlighting the importance of structural modifications that could prolong bioavailability .
Data Table: Summary of Biological Activities
| Activity Type | Compound Variant | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| Anticonvulsant | 4-amino-N-(alpha-methylbenzyl)-benzamide | 18.02 | 9.5 |
| Sleep Potentiation | This compound | N/A | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
